

Technical Support Center: NMR Shimming with Deuterated Samples

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Bromoocetane-8,8,8-D3*

Cat. No.: *B3044196*

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor shimming in Nuclear Magnetic Resonance (NMR) spectroscopy when using deuterated samples.

Frequently Asked Questions (FAQs)

Q1: What is "shimming" in NMR and why is it important?

A1: Shimming is the process of adjusting the currents in the shim coils of an NMR spectrometer to improve the homogeneity of the main magnetic field (B_0) across the sample volume.[\[1\]](#)[\[2\]](#)[\[3\]](#) A highly homogeneous magnetic field is crucial for obtaining high-resolution NMR spectra with sharp, symmetrical peaks, which in turn leads to better sensitivity and resolution.[\[3\]](#)[\[4\]](#) Poor shimming results in broad, distorted spectral lines, making spectral interpretation difficult or impossible.[\[5\]](#)[\[6\]](#)

Q2: How does the deuterated solvent affect shimming?

A2: Deuterated solvents are essential for modern NMR for two main reasons: they minimize large, interfering solvent signals in ^1H NMR spectra, and the deuterium (^2H) signal is used by the spectrometer to "lock" the magnetic field, correcting for any drift over time.[\[7\]](#)[\[8\]](#)[\[9\]](#) This lock signal is also the primary reference for the shimming process, as its intensity and shape are sensitive to the magnetic field's homogeneity.[\[4\]](#)[\[7\]](#) Therefore, issues with the deuterated solvent or the lock signal directly impact the ability to achieve good shims.

Q3: I can't get a stable lock on my sample. What should I do?

A3: An unstable or absent lock signal is a common cause of shimming failure. Here are some troubleshooting steps:

- Check Solvent and Concentration: Ensure you are using a sufficient amount of deuterated solvent.[\[5\]](#)[\[10\]](#) Very low concentrations of deuterated solvent can lead to a weak lock signal.[\[5\]](#)
- Verify Lock Parameters: Check the lock power and lock gain settings.[\[1\]](#) Too high a lock power can saturate the deuterium signal, leading to instability, while too low a power will result in a weak, noisy signal.[\[4\]](#) The lock phase may also need adjustment to maximize the lock level.[\[1\]](#)[\[10\]](#)
- Correct Z0 Value: The Z0, or lock field strength, needs to be correctly set for the specific deuterated solvent being used.[\[4\]](#) An incorrect Z0 will result in the spectrometer being unable to find the deuterium resonance.
- Wrong Solvent Declared: Make sure the correct solvent has been selected in the software.[\[11\]](#) Locking on the wrong solvent can lead to an incorrect chemical shift axis and poor shimming.[\[11\]](#)

Q4: My peaks are broad and asymmetrical even after automatic shimming. What are the likely causes?

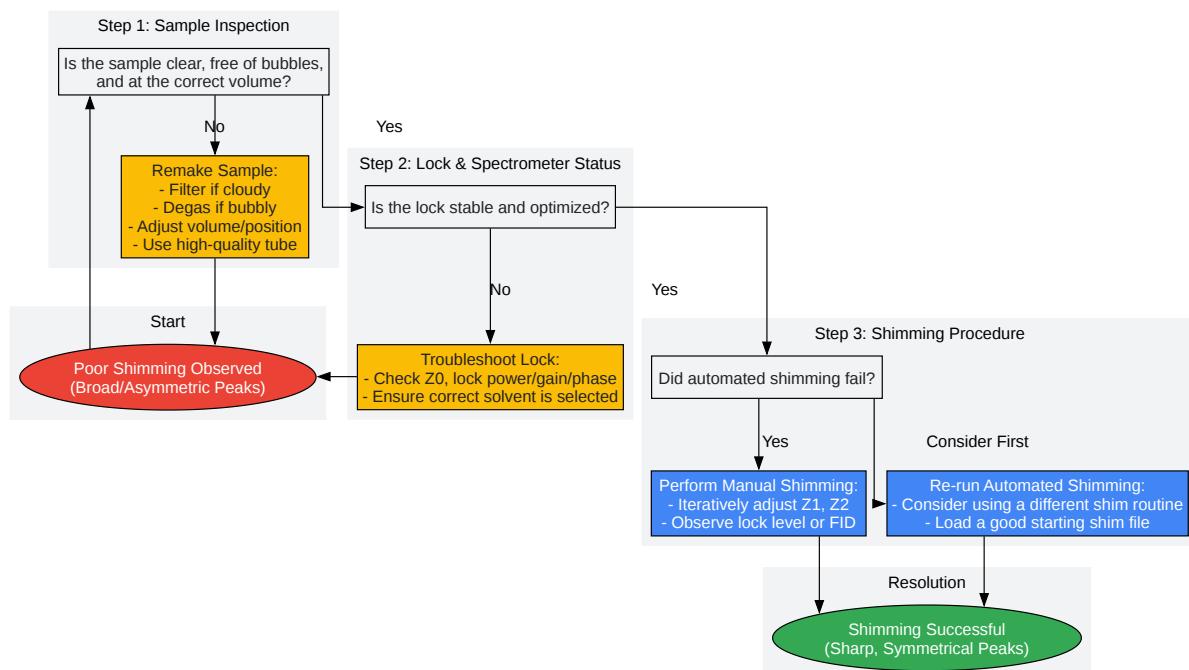
A4: Broad and asymmetrical peaks after an automated shimming routine often point to issues with the sample itself or the shimming process. Consider the following:

- Sample Quality:
 - Particulates: Suspended solids or precipitated material in the sample will severely degrade shimming.[\[5\]](#)[\[12\]](#) Always filter your sample if it is not completely clear.[\[5\]](#)[\[12\]](#)
 - Air Bubbles: Air bubbles in the sample can also disrupt field homogeneity.[\[1\]](#)
 - NMR Tube Quality: Scratched or poor-quality NMR tubes can make good shimming impossible.[\[12\]](#)

- Sample Volume and Positioning: Incorrect sample volume (too little or too much) or improper positioning of the tube in the spinner can lead to poor shimming.[5][13][14]
- Shimming Routine:
 - Automated gradient shimming may sometimes fail or find a local, rather than a global, optimum.[2] It may be necessary to perform a manual touch-up of the shims or re-run the automated routine.[4]
 - For some solvents with long relaxation times, like acetone-d₆, the shimming process needs to be done more slowly and with lower lock power.[4]

Q5: Can I perform NMR on a sample that is not dissolved in a deuterated solvent?

A5: Yes, this is often referred to as "No-D NMR".[15] In the absence of a deuterated solvent, you cannot use the conventional deuterium lock.[16] However, shimming can be achieved in a few ways:


- Gradient Shimming on a Proton Signal: If there is a strong, single proton signal (like from the non-deuterated solvent), you can perform gradient shimming on that peak.[15][16][17]
- Manual Shimming on the FID: You can manually shim by observing the Free Induction Decay (FID) of a strong proton signal, aiming to maximize its length and shape.[12]
- External Lock/Shim Sample: A sealed capillary containing a deuterated solvent can be placed inside the NMR tube.[18] The spectrometer can then lock and shim on the capillary's signal.

Troubleshooting Guides

Guide 1: Systematic Approach to Poor Shimming

This guide provides a step-by-step workflow to diagnose and resolve common shimming problems.

Troubleshooting Workflow for Poor Shimming

[Click to download full resolution via product page](#)

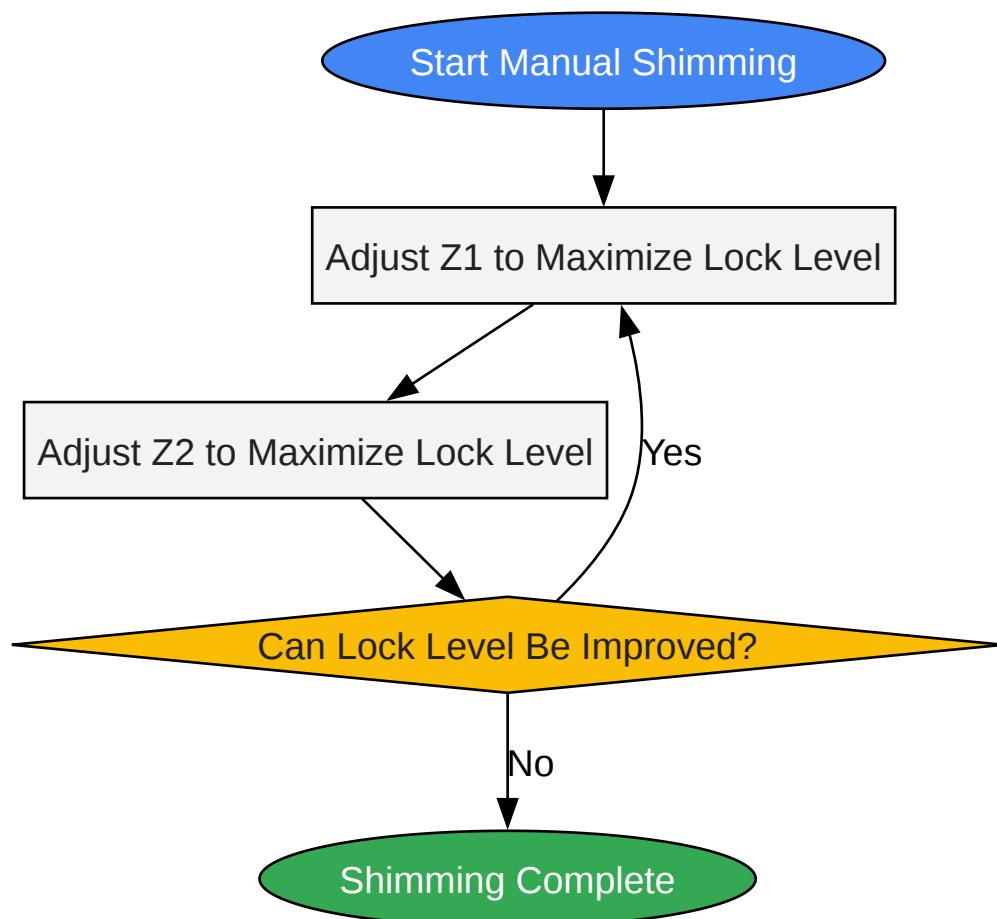
Caption: A flowchart for systematically troubleshooting poor shimming.

Guide 2: Interpreting Poor Lineshapes

The shape of your NMR peaks can give you clues as to which shims need adjustment.

Observed Lineshape	Potential Cause (Shim to Adjust)	Description
Symmetrically Broadened Peak	Z1, Z3 (Odd-order shims)	The peak is wide but retains a symmetrical, Lorentzian or Gaussian shape. This indicates a need to adjust the primary axial shims. [19]
Asymmetrical Peak (Tailing/Shoulders)	Z2, Z4 (Even-order shims)	The peak has a "tail" or shoulder on one side. The direction of the tail can indicate whether the shim value is too high or too low. [2] [19]
Spinning Sidebands	Non-spinning shims (X, Y, etc.)	Symmetrical satellite peaks appear on either side of a large peak at a distance equal to the spinning rate. This points to poor adjustment of the non-spinning shims. [1]

Experimental Protocols


Protocol 1: Manual Shimming Using the Lock Signal

This protocol describes the iterative process of manually adjusting the Z1 and Z2 shims to maximize the lock level, which corresponds to improved field homogeneity.

- Preparation:
 - Insert a properly prepared sample into the spectrometer.
 - Establish a stable lock on the deuterated solvent signal.

- Open the shimming interface on the spectrometer software and display the lock level.
- Shimming Z1:
 - Slowly adjust the Z1 shim value while observing the lock level.
 - Continue adjusting in the direction that increases the lock level until a maximum is reached and the level begins to decrease.
 - Fine-tune to the peak of the lock level for Z1.
- Shimming Z2:
 - Slowly adjust the Z2 shim value, again observing the lock level.
 - Find the value for Z2 that maximizes the lock level.
- Iterative Refinement:
 - Because the shims interact, adjusting Z2 will likely have changed the optimal setting for Z1.[2][4]
 - Return to Z1 and re-optimize it.
 - Go back to Z2 and re-optimize it.
 - Repeat this iterative adjustment of Z1 and Z2 until no further improvement in the lock level can be achieved.[4][7]
- Higher-Order Shims (if necessary):
 - If the lineshape is still not optimal, you may proceed to adjust higher-order shims like Z3 and Z4, always returning to re-optimize the lower-order shims after each adjustment.[4]

Manual Shimming Workflow

[Click to download full resolution via product page](#)

Caption: The iterative process of manual shimming on Z1 and Z2.

Protocol 2: Gradient Shimming

Modern spectrometers are equipped with automated gradient shimming routines that are highly effective and fast.

- Preparation:
 - Insert a properly prepared sample.
 - Ensure the correct solvent is selected in the software.
 - For standard experiments, ensure a stable lock is achieved. For "No-D" experiments on a proton signal, the lock should be turned off.[16][17]

- Executing the Routine:
 - Select the appropriate gradient shimming command (e.g., topshim on Bruker, gradshim on Varian/Agilent).[4][10]
 - The spectrometer will use pulsed field gradients to map the B_0 field inhomogeneity and apply corrections to the shim coils.[15] This process is usually completed in under a minute.
- Verification:
 - After the routine finishes, acquire a quick 1H spectrum to verify the lineshape.
 - If the shimming is still suboptimal, it may be beneficial to load a good, recent shim file and re-run the gradient shimming routine.[10]

Quantitative Data Summary

Achieving "good" shimming can be quantified by the resulting line width of a standard reference signal. The following table provides typical acceptable line width values for a standard chloroform sample.

Parameter	High-Resolution NMR (<500 MHz)	High-Field NMR (>500 MHz)
Linewidth at 50% height (Hz)	< 0.5 Hz	< 0.3 Hz
Linewidth at 0.55% height (Hz)	< 5 Hz	< 3 Hz

Note: These values are general guidelines and can vary depending on the specific spectrometer, probe, and sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. manoa.hawaii.edu [manoa.hawaii.edu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. mn.uio.no [mn.uio.no]
- 4. lsa.umich.edu [lsa.umich.edu]
- 5. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 6. University of Ottawa NMR Facility Blog: Correcting NMR Spectra for Poor Shimming - Reference Deconvolution [u-of-o-nmr-facility.blogspot.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 11. University of Ottawa NMR Facility Blog: The Consequence of Locking on the Wrong Solvent [u-of-o-nmr-facility.blogspot.com]
- 12. benchchem.com [benchchem.com]
- 13. University of Ottawa NMR Facility Blog: The Effects of Bad Shimming [u-of-o-nmr-facility.blogspot.com]
- 14. NMR Basics [bloch.anu.edu.au]
- 15. azom.com [azom.com]
- 16. NMR without deuterium solvent | Chemical and Biophysical Instrumentation Center [cbic.yale.edu]
- 17. Shimming on H1 Signal [nmr.chem.ucsb.edu]
- 18. scs.illinois.edu [scs.illinois.edu]
- 19. nmr.medicine.uiowa.edu [nmr.medicine.uiowa.edu]
- To cite this document: BenchChem. [Technical Support Center: NMR Shimming with Deuterated Samples]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3044196#how-to-resolve-poor-shimming-in-nmr-with-deuterated-samples]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com